molecular formula C18H13N3O4 B3160359 N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide CAS No. 866040-19-9

N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

Cat. No. B3160359
CAS RN: 866040-19-9
M. Wt: 335.3 g/mol
InChI Key: VFXRHDAIELEMHE-UHFFFAOYSA-N
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Description

N-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide, commonly referred to as N-Furylcarbonyl-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide (NFPC), is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. NFPC is a versatile and important building block for the synthesis of a variety of organic molecules and is used as an intermediate in the synthesis of organic compounds, such as drugs, dyes, and polymers. NFPC can also be used as a starting material for the synthesis of a variety of biologically active molecules, such as peptides, proteins, and nucleotides.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interact with specific cellular targets, making it a potential candidate for further drug development .

Anti-inflammatory Properties

N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide has demonstrated anti-inflammatory activity. It may modulate inflammatory pathways by suppressing pro-inflammatory cytokines or enzymes. This property could be valuable in treating inflammatory diseases .

Antioxidant Effects

The compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining cellular health and preventing oxidative stress-related diseases .

Antimicrobial Potential

Researchers have explored the compound’s antimicrobial activity against bacteria, fungi, and other pathogens. Its unique chemical structure may interfere with microbial growth or disrupt essential cellular processes, making it a potential candidate for novel antimicrobial agents .

Neuroprotective Applications

N’-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbonyl]furan-2-carbohydrazide has been investigated for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These properties could be relevant in neurodegenerative disease research .

Photophysical Studies

The compound’s photophysical properties, such as fluorescence and absorption spectra, have intrigued researchers. Understanding its behavior under different light conditions can provide insights into its electronic structure and potential applications in optoelectronic devices or sensors .

properties

IUPAC Name

N'-(furan-2-carbonyl)-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17(14-8-5-11-24-14)19-20-18(23)16-15(21-9-3-4-10-21)12-6-1-2-7-13(12)25-16/h1-11H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXRHDAIELEMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NNC(=O)C3=CC=CO3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139471
Record name 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

CAS RN

866040-19-9
Record name 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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